molecular formula C4H11ClFNO B13257942 2-Amino-4-fluorobutan-1-ol hydrochloride

2-Amino-4-fluorobutan-1-ol hydrochloride

Cat. No.: B13257942
M. Wt: 143.59 g/mol
InChI Key: CNJQTDMBSZYXQH-UHFFFAOYSA-N
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Description

2-Amino-4-fluorobutan-1-ol hydrochloride is a chemical compound with the molecular formula C₄H₁₁ClFNO and a molecular weight of 143.59 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes an amino group, a fluorine atom, and a hydroxyl group on a butane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-fluorobutan-1-ol hydrochloride typically involves the reaction of 4-fluorobutan-1-ol with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-fluorobutan-1-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-fluorobutan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-4-fluorobutan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through its electronegativity. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-fluorobutan-1-ol hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C4H11ClFNO

Molecular Weight

143.59 g/mol

IUPAC Name

2-amino-4-fluorobutan-1-ol;hydrochloride

InChI

InChI=1S/C4H10FNO.ClH/c5-2-1-4(6)3-7;/h4,7H,1-3,6H2;1H

InChI Key

CNJQTDMBSZYXQH-UHFFFAOYSA-N

Canonical SMILES

C(CF)C(CO)N.Cl

Origin of Product

United States

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